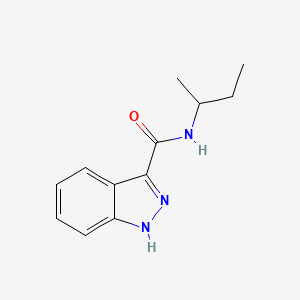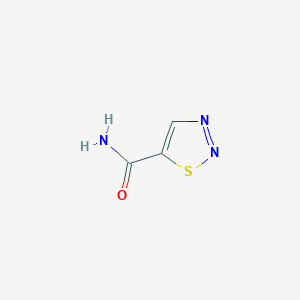
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BTA-EG6 belongs to the family of benzothiazole compounds, which have been shown to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of various protein kinases, including JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these protein kinases, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have shown that this compound can induce the expression of various genes involved in apoptosis, including Bax and Caspase-3. This compound has also been shown to inhibit the expression of various genes involved in cell proliferation, including Cyclin D1 and c-Myc.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cell death in normal cells, indicating that it may have toxic effects on healthy tissues.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. One potential direction is to further investigate the mechanism of action of this compound in cancer cells. This could involve identifying additional protein kinases that are targeted by this compound and characterizing the downstream effects of these interactions. Another potential direction is to investigate the potential use of this compound in combination with other anticancer agents. Studies have shown that combining this compound with other compounds can enhance its anticancer activity, making it a promising candidate for combination therapy. Finally, future research could focus on developing new analogs of this compound with improved potency and selectivity for specific cancer cell types.
Synthesemethoden
The synthesis of 2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-aminobenzothiazole with pyridine-3-carboxaldehyde, followed by the addition of ethylenediamine and acetic anhydride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has been shown to exhibit promising results in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(17-9-11-4-3-7-16-8-11)10-18-12-5-1-2-6-13(12)21-15(18)20/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZOOIXPGGCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)
